6-Methyl Substitution Confers 6-Fold Higher Potency than 7-Methyl Isomer in Olfactory Receptor Activation
In a systematic head-to-head comparison of methylindole positional isomers using Xenopus oocyte electrophysiology, 6-methylindole activated the CquiOR2 + CquiOR7 odorant receptor complex with an EC50 of 3.0 ± 0.6 μM, representing the most potent methyl-substituted indole among the eight compounds evaluated [1]. By comparison, the 7-methylindole positional isomer exhibited an EC50 of 18 ± 3 μM—a 6-fold reduction in potency—while 1-methylindole and 3-methylindole both showed EC50 values of 20 ± 6 μM (6.7-fold reduction) [1]. The unsubstituted indole parent compound demonstrated the highest potency (EC50 = 0.28 ± 0.12 μM), establishing a clear rank-order potency hierarchy across the methylindole series [1].
| Evidence Dimension | Receptor activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 3.0 ± 0.6 μM (6-methylindole) |
| Comparator Or Baseline | 7-methylindole: EC50 = 18 ± 3 μM; 1-methylindole: EC50 = 20 ± 6 μM; 3-methylindole: EC50 = 20 ± 6 μM; Indole (parent): EC50 = 0.28 ± 0.12 μM |
| Quantified Difference | 6-methylindole is 6-fold more potent than 7-methylindole; 6.7-fold more potent than 1-methylindole and 3-methylindole |
| Conditions | Xenopus oocyte two-electrode voltage clamp; CquiOR2 + CquiOR7 odorant receptor complex; n = 5-16 oocytes per compound |
Why This Matters
Researchers targeting odorant receptor pharmacology or insect chemosensory pathways require the specific 6-methyl substitution pattern; substitution with the 7-methyl analog would yield 6-fold lower potency and potentially different downstream signaling outcomes.
- [1] Hughes DT, Pelletier J, Luetje CW, Leal WS. Odorant receptor from the southern house mosquito narrowly tuned to oviposition attractants. PLoS One. 2010;5(4):e10090. Table 1. View Source
